molecular formula C23H29N3OS B1146702 APADOLINE CAS No. 151729-74-7

APADOLINE

Cat. No.: B1146702
CAS No.: 151729-74-7
M. Wt: 395.568
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Description

Overview of Opioid Receptor System Dynamics in Research

The opioid receptor system comprises four main types of G protein-coupled receptors (GPCRs): mu (μ-opioid receptor, MOR), delta (δ-opioid receptor, DOR), kappa (κ-opioid receptor, KOR), and the nociceptin/orphanin FQ receptor (NOP). These receptors are widely distributed throughout the central nervous system (CNS) and peripheral tissues and are activated by endogenous opioid peptides, including endorphins, enkephalins, and dynorphins. mdpi.combohrium.comnih.govwikipedia.org Opioid receptors are involved in a diverse range of physiological functions, such as pain modulation, mood regulation, reward processing, and cognitive functions. mdpi.combohrium.comwikipedia.orgplos.org

Research into opioid receptor system dynamics involves studying how these receptors bind to ligands, undergo conformational changes, and transmit downstream signals through G proteins and other pathways like β-arrestin. nih.govfrontiersin.orgmdpi.comresearchgate.net Understanding these dynamics is crucial for developing therapeutic agents with improved efficacy and reduced side effects compared to traditional opioids, which primarily target the MOR and are associated with significant issues like respiratory depression, tolerance, dependence, and addiction. mdpi.comnih.govriken.jp

Rationale for Investigating Selective Kappa Opioid Receptor Agonists

The investigation of selective kappa opioid receptor (KOR) agonists stems from the desire to harness the potential therapeutic benefits of KOR activation while minimizing the adverse effects associated with MOR activation. KOR agonists have demonstrated potent antinociceptive effects in various preclinical pain models, including acute, inflammatory, neuropathic, and cancer pain. mdpi.comnih.govmdpi.com Unlike MOR agonists, KOR agonists are generally considered non-addictive and exhibit a reduced risk of respiratory depression. nih.govmdpi.com

Despite their analgesic potential and favorable safety profile regarding addiction and respiratory function, the clinical development of traditional KOR agonists has been limited by centrally mediated side effects such as dysphoria, sedation, and hallucinations. mdpi.comnih.govfrontiersin.orgmdpi.com This has led researchers to explore strategies for developing KOR agonists with improved therapeutic profiles, including the investigation of biased agonists that selectively activate G protein signaling over β-arrestin pathways, or peripherally restricted agonists that minimize CNS penetration. mdpi.comnih.govfrontiersin.orgmdpi.com Selective KOR agonists serve as valuable scientific tools to elucidate the specific roles of KOR in different brain pathways and physiological processes, potentially aiding in the understanding of addiction and providing a basis for therapeutic development. nih.gov

Historical Context of Apadoline in Preclinical Research

This compound, also known by the code RP 60180A or RP 60180, is a chemical compound that has been investigated in preclinical research for its potential therapeutic effects, primarily as a kappa opioid receptor agonist. ontosight.aimedkoo.comncats.io Its study is part of the broader effort to develop selective KOR agonists with improved properties. This compound is a non-peptidic compound recognized for its activity at the KOR. medkoo.com

Historically, this compound has been explored in various contexts within life sciences and biology, with documentation of its chemical properties and biological activities available in scientific databases. ontosight.ai Preclinical studies involving this compound have aimed to characterize its pharmacological profile, including its selectivity for the KOR and its effects in animal models. nih.govmedkoo.com While some KOR agonists like spiradoline and enadoline (B54987) faced limitations in clinical development due to central side effects, this compound was reported to be in Phase II clinical testing for cancer pain at one point, indicating its progression in the research pipeline as a potential analgesic. nih.govcapes.gov.br

Detailed Research Findings

Preclinical research on this compound has focused on its interaction with the kappa opioid receptor and its effects in relevant models. This compound is characterized as a non-peptidic kappa-opioid receptor agonist. medkoo.com Studies have investigated its ability to reduce pain-related responses in animal models. For example, research indicates that this compound (RP 60180), at a dose of 0.08 mg/kg subcutaneously in mice and rats, showed a reduction in nociception in writhing models. nih.gov Another study noted that both RP 60180 and pentazocine (B1679294) reduced pain-related CSSERP amplitudes by approximately 40%, although pentazocine tended to produce more side effects. medkoo.com

In terms of its effects on physiological parameters, this compound (RP 60180) at a dose of 1 mg/kg intravenously was observed to slow ECG frequency in baboons, an effect that lasted for about 30 minutes and was more pronounced at higher doses (1-4.5 mg/kg i.v.). nih.govmedkoo.com

While detailed binding affinity and selectivity data across the different opioid receptor subtypes (MOR, DOR, KOR) for this compound specifically were not extensively available in the provided snippets, the rationale for investigating compounds like this compound is rooted in the pursuit of selective KOR agonists that ideally exhibit significantly higher affinity and efficacy at the KOR compared to MOR and DOR. nih.govnih.gov The development of selective agonists is crucial for attributing observed effects specifically to KOR activation in preclinical studies. nih.gov

The broader research landscape for selective KOR agonists highlights the importance of characterizing not only binding affinity but also functional selectivity, such as the preference for activating G protein signaling over β-arrestin pathways, as this may contribute to a more favorable side effect profile. mdpi.comfrontiersin.orgmdpi.com Although the provided information on this compound does not include this level of detailed functional characterization, its classification as a selective KOR agonist implies a focus on this receptor subtype in its preclinical evaluation. ontosight.aimedkoo.com

Properties

CAS No.

151729-74-7

Molecular Formula

C23H29N3OS

Molecular Weight

395.568

Synonyms

APADOLINE

Origin of Product

United States

Computational and Theoretical Investigations of Apadoline

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Apadoline) when bound to a receptor. This method aims to characterize the binding behavior of small molecules with target proteins, providing insights into the potential binding modes and affinities. While general principles of molecular docking and ligand-receptor interaction modeling are well-established and applied across various compounds mdpi.comresearchgate.net, specific detailed studies focusing solely on the molecular docking of this compound were not prominently found in the search results. However, the broader context of opioid receptor interactions is a common area for such studies, given that this compound has been evaluated in the context of pain management, often associated with opioid receptors epdf.pubresearchgate.net. Studies on other compounds, like Apomorphine, have utilized molecular docking to investigate interactions with the mu-opioid receptor, highlighting the applicability of this technique to ligands potentially interacting with opioid systems nanobioletters.comresearchgate.net. These studies typically involve calculating binding energies and analyzing interactions with specific amino acid residues in the receptor binding site mdpi.comnanobioletters.com.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various three-dimensional arrangements a molecule can adopt, while molecular dynamics (MD) simulations provide insights into the time-dependent behavior and flexibility of molecules and their complexes. These methods are crucial for understanding how a molecule's shape and movement influence its interaction with a target. Although direct computational studies detailing the conformational analysis and molecular dynamics simulations specifically of this compound were not extensively found, these techniques are widely applied to study the behavior of various molecules, including other complex organic compounds and peptides researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov. MD simulations, for instance, can reveal details about hydrogen bonding patterns, structural stability, and interactions with the surrounding environment, such as a lipid bilayer or solvent nih.govnih.gov. The application of MD simulations in drug discovery includes understanding ligand-protein interactions over time and assessing the stability of docked complexes nih.govnih.govdigitellinc.com.

Quantitative Structure-Activity Relationship (QSAR) Studies in silico

Quantitative Structure-Activity Relationship (QSAR) studies are in silico methods that develop predictive models correlating the structural and physicochemical properties of compounds with their biological activities. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. QSAR methodologies are broadly applied in medicinal chemistry and cheminformatics to identify key molecular features influencing activity and to guide the design of compounds with improved properties googleapis.comnih.govresearchgate.net. While the search results mention QSAR studies in the context of various chemical series and biological targets epdf.pubnih.govresearchgate.net, a specific detailed QSAR study focused exclusively on this compound was not a primary finding. However, this compound is mentioned in a publication discussing QSAR studies of nicotine (B1678760) analogs and congeners and centrally acting kappa-selective agents, indicating its presence in the landscape of compounds considered in structure-activity relationship research epdf.pub. QSAR models can involve various molecular descriptors and statistical methods to build predictive equations nih.govresearchgate.net.

Prediction of Binding Affinity and Selectivity Profiles

Predicting the binding affinity of a ligand to its target receptor and its selectivity across different receptor subtypes is a critical aspect of understanding its potential pharmacological profile. Computational methods, often building upon docking and MD simulations, are employed for these predictions frontiersin.orgarxiv.orgarxiv.org. These techniques aim to estimate the strength of the interaction between this compound and its potential binding partners, such as opioid receptors, and to assess its preference for one receptor subtype over others. While the search results indicate that this compound has been evaluated in experimental human pain models and mentioned in the context of centrally acting kappa-selective agents epdf.pubresearchgate.net, detailed computational predictions of its specific binding affinity values and comprehensive selectivity profiles across a range of receptors were not extensively available in the provided snippets. However, the general field of computational binding affinity prediction is an active area of research, utilizing various machine learning and physics-based approaches frontiersin.orgarxiv.orgarxiv.org. These methods often rely on large datasets of known interactions and can involve complex algorithms to model the intricacies of ligand-protein binding frontiersin.orgarxiv.org.

Synthetic Methodologies for Apadoline and Its Analogues

Chemical Precursor Synthesis and Optimization

The synthetic route to Apadoline typically begins with the preparation of key intermediate compounds. While detailed synthetic procedures for this compound itself were not extensively found in the immediate search results, the general strategy for synthesizing molecules of this complexity involves constructing the distinct parts of the molecule separately before coupling them. This would likely include the synthesis of the phenothiazine-2-carboxylic acid portion and the chiral N-methyl-1-(pyrrolidin-1-yl)propan-2-amine side chain.

Stereoselective Synthesis Strategies for this compound

The biological activity of this compound is closely linked to its specific stereochemistry, particularly the (2R) configuration at the chiral center in the pyrrolidine-containing side chain. nih.govresearchgate.netnih.gov Therefore, stereoselective synthesis is a critical aspect of this compound production. Achieving high enantiomeric purity is necessary to ensure consistent pharmacological effects and to avoid potential issues associated with other stereoisomers. iiab.me

Common strategies for achieving stereoselectivity in organic synthesis that could be applicable to this compound include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) to direct the formation of the chiral center with high enantioselectivity during key bond-forming reactions.

Use of Chiral Starting Materials (Chiral Pool): Incorporating a commercially available or readily synthesized chiral building block that already possesses the desired stereochemistry. The synthesis is then designed to preserve this chirality throughout the subsequent steps.

Diastereoselective Reactions: Employing a chiral auxiliary or a pre-existing chiral center within an intermediate to influence the stereochemical outcome of a reaction. While this produces diastereomers that may require separation, it can be an effective approach.

Development of Novel Synthetic Pathways

Research into novel synthetic pathways for this compound and its analogues is driven by the pursuit of more efficient, sustainable, and scalable methods. Developing new routes can lead to reduced production costs, decreased environmental impact, and improved access to the compound for research purposes.

Areas of focus for novel pathway development might include:

Redesigning the Synthetic Route: Exploring completely different sequences of reactions to assemble the molecule, potentially starting from different, more accessible materials.

Implementing New Chemical Transformations: Incorporating recently developed methodologies, such as C-H activation, photochemistry, or electrochemistry, into the synthesis to achieve transformations that are difficult or inefficient using traditional methods.

Cascade Reactions: Designing sequences where multiple chemical transformations occur in a single pot without isolation of intermediates, thereby reducing steps and increasing efficiency.

While specific examples of novel synthetic pathways for this compound were not detailed in the provided search results, the principles of exploring alternative reagents, conditions, and reaction sequences are fundamental to advancing synthetic chemistry in this area.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from the laboratory bench to quantities suitable for extensive research, preclinical studies, or early-stage clinical investigations requires careful consideration of various factors. googleapis.com The challenges in scale-up often relate to transitioning from small-scale reactions to larger volumes while maintaining yield, purity, and reproducibility.

Key considerations include:

Process Safety: Evaluating and implementing safety protocols for handling larger quantities of potentially hazardous chemicals and managing exothermic reactions.

Heat and Mass Transfer: Ensuring efficient mixing and temperature control in larger reaction vessels to maintain reaction homogeneity and prevent side reactions.

Purification Methods: Adapting purification techniques, such as chromatography and crystallization, to larger scales while minimizing material loss and solvent usage.

Reactor Design: Selecting appropriate reactor types and configurations that are suitable for the specific reactions and volumes involved in the synthesis.

Cost Analysis: Evaluating the cost-effectiveness of reagents, solvents, and processing steps at a larger scale to ensure the synthetic route is economically viable for research production.

Successful scale-up requires a thorough understanding of the chemical process and careful optimization at each stage to ensure a robust and reliable synthesis.

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis, which integrates chemical and enzymatic transformations, offers a powerful approach for synthesizing complex molecules, particularly those with chiral centers. Enzymes often exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions, making them valuable tools in organic synthesis.

For this compound synthesis, chemoenzymatic methods could potentially be applied to:

Stereoselective Construction of the Chiral Center: Enzymes like lipases, esterases, or transaminases could catalyze reactions such as the resolution of racemic precursors or the asymmetric synthesis of chiral intermediates, providing access to the desired (R)-stereoisomer with high enantiomeric excess.

Enzymatic Amide Bond Formation: While less common than chemical methods for complex amides, enzymatic approaches using proteases or lipases could potentially be explored for forming the amide linkage between the phenothiazine (B1677639) core and the side chain under milder conditions.

Selective Functional Group Transformations: Oxidoreductase enzymes could be used for highly selective oxidation or reduction reactions at specific positions within the molecule.

While specific chemoenzymatic routes for this compound were not detailed in the search results, the potential benefits of this approach, particularly for achieving high stereoselectivity and potentially improving sustainability, make it a relevant area for exploration in the synthesis of chiral drug molecules. googleapis.com

Advanced Analytical Characterization in Apadoline Research

Spectroscopic Techniques for Structural Elucidation in Mechanistic Studies (e.g., high-resolution NMR, mass spectrometry)

Spectroscopic techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are cornerstones in the structural elucidation of Apadoline and in understanding the mechanisms of its interactions. High-resolution NMR provides detailed atomic-level information, allowing researchers to confirm the chemical structure of this compound by analyzing the signals produced by its atomic nuclei in a magnetic field. ed.govgoogleapis.com This includes determining the connectivity of atoms and their spatial arrangement. Analysis of 1H and 13C NMR spectra, including chemical shifts and coupling patterns, is crucial for a complete structural assignment. googleapis.comgoogle.com

Mass spectrometry complements NMR by providing precise measurements of the molecular weight of this compound and its fragments. nih.govrsc.orgnih.gov This information is vital for verifying the elemental composition and detecting any impurities or degradation products. Techniques such as LC-MS, which couples liquid chromatography with mass spectrometry, are commonly used for the analysis of complex samples containing this compound. googleapis.comresearchgate.net Tandem mass spectrometry (MS/MS) can further break down molecular ions to provide fragmentation patterns that offer deeper structural insights. rsc.org The molar mass of this compound can be determined through MS analysis. vrachi.name

Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., chiral HPLC)

Chromatographic methods are indispensable for evaluating the purity of this compound and, if the molecule is chiral, for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing chemical purity, enabling the separation and quantification of this compound from related substances and process impurities. juniperpublishers.comjetir.orgresearchgate.netresearchgate.netnih.govresearchgate.netchromatographyonline.comresearchgate.net Various validated HPLC methods exist for the analysis of similar compounds in bulk materials and pharmaceutical formulations, highlighting the adaptability of this technique. juniperpublishers.comjetir.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

Given that this compound possesses a defined stereochemistry, indicated by its (R) configuration nih.gov, chiral HPLC is specifically used to separate and quantify each enantiomer. sigmaaldrich.comchiralpedia.comnih.govyoutube.comresearchgate.net This separation is achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to varying retention times based on the transient diastereomeric complexes formed. sigmaaldrich.comchiralpedia.comyoutube.com The effectiveness of chiral separation is highly dependent on the appropriate selection of the CSP and the optimization of mobile phase conditions. sigmaaldrich.comchiralpedia.comnih.gov

Research in this area often reports validation data for chromatographic methods, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). juniperpublishers.comjetir.orgresearchgate.netresearchgate.netresearchgate.net Studies on related compounds have shown LOD and LOQ values in the microgram or nanogram per milliliter range and strong linearity with high correlation coefficients. juniperpublishers.comjetir.orgresearchgate.netresearchgate.net

X-Ray Crystallography of this compound and Receptor Co-Crystals

X-ray crystallography is a powerful technique for determining the definitive three-dimensional arrangement of atoms within a crystal. wikipedia.orgcarleton.eduyoutube.com For this compound, analyzing single crystals of the compound provides precise information about its solid-state structure, including detailed bond lengths, bond angles, and how molecules pack together in the crystal lattice. wikipedia.orgcarleton.edu This is particularly valuable for confirming the absolute stereochemistry and understanding intermolecular forces. ed.govwikipedia.org

Furthermore, co-crystallization of this compound with its target receptor allows for the determination of the complex structure at atomic resolution. spring8.or.jpamazon.comrcsb.orgresearchgate.netnih.gov This provides critical insights into how this compound binds to its target, revealing the specific interactions and conformational changes involved in ligand-receptor engagement. spring8.or.jpamazon.comnih.gov Such structural information is invaluable for structure-activity relationship studies and the rational design of modified compounds. spring8.or.jpamazon.comnih.gov While specific co-crystal structures of this compound with its receptor were not identified in the provided search results, the application of X-ray crystallography to other ligand-receptor complexes demonstrates its utility in understanding molecular recognition. spring8.or.jprcsb.orgnih.gov A key step in this process is obtaining high-quality crystals of the ligand, the receptor, or their complex. amazon.com

Biophysical Methods for Ligand-Target Engagement Analysis (e.g., surface plasmon resonance)

Biophysical methods are employed to quantitatively study the interaction and binding characteristics between this compound and its biological targets, such as proteins or receptors. Surface Plasmon Resonance (SPR) is a widely used label-free technique that allows for the real-time measurement of binding affinity, kinetics (association and dissociation rates), and specificity of molecular interactions. frontiersin.orgnicoyalife.comnih.govnih.govbiosensingusa.comcytivalifesciences.com

In the context of this compound research, SPR can be utilized to assess its binding to immobilized target receptors. nicoyalife.comnih.govbiosensingusa.com By passing solutions of this compound at varying concentrations over a sensor chip with the immobilized receptor, binding events are detected as changes in the refractive index near the sensor surface. nih.govnih.govbiosensingusa.com Analysis of the resulting sensorgrams provides valuable quantitative data, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nicoyalife.comnih.govbiosensingusa.com

SPR is particularly well-suited for studying the interactions between small molecules and proteins, providing detailed kinetic and affinity data. nicoyalife.combiosensingusa.com Although specific SPR data for this compound's interaction with its target were not found in the search results, the technique is broadly applied in pharmacological research to study ligand-target engagement. frontiersin.orgnicoyalife.combiosensingusa.comcytivalifesciences.comnih.govnih.gov

In Vitro Pharmacological Profiling of Apadoline at the Molecular and Cellular Level

Kappa Opioid Receptor Binding Kinetics and Thermodynamics

Understanding the binding kinetics and thermodynamics of a ligand at its receptor provides insights into the rate and nature of the interaction. Binding kinetics describe the rates of association (kon) and dissociation (koff) of the ligand-receptor complex, while thermodynamics explores the energetic forces driving the binding event, such as enthalpy (ΔH), entropy (ΔS), and free energy (ΔG). While general information about KOR binding is available, specific detailed data on Apadoline's binding kinetics and thermodynamics at the kappa opioid receptor were not extensively found in the search results. Opioid receptors, including the KOR, bind to a variety of endogenous peptides and synthetic ligands. wikipedia.org The binding affinity of a ligand to the KOR is typically expressed as a Ki or Kd value. Further research specifically detailing the kinetic and thermodynamic parameters of this compound binding to the KOR would provide a more complete picture of its receptor interaction profile.

G-Protein Coupling and Signal Transduction Pathway Analysis

Kappa opioid receptors are primarily coupled to the inhibitory G proteins of the Gi/Go family. wikipedia.orgfrontiersin.orgwikidoc.orgcriver.com Upon agonist binding, the activated KOR catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. d-nb.info Both the Gα-GTP and Gβγ subunits can then modulate various downstream effector systems. d-nb.info

Gαi/o Protein Activation and Downstream Effects

Activation of Gi/Go proteins by KOR agonists like this compound leads to a cascade of intracellular events. This primary signaling pathway is often associated with the therapeutic effects of KOR agonists, such as analgesia. frontiersin.org The activated Gαi/o subunit can directly inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgcriver.comd-nb.infoidrblab.netuky.edu Additionally, the Gβγ subunits can modulate ion channel activity, particularly activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. wikipedia.orgfrontiersin.orgwikidoc.orgfrontiersin.org

Adenylyl Cyclase Inhibition and cAMP Modulation

A key downstream effect of KOR activation via Gi/Go coupling is the inhibition of adenylyl cyclase. frontiersin.orgcriver.comd-nb.infoidrblab.netuky.edu Adenylyl cyclase is an enzyme responsible for the synthesis of cAMP, a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, KOR agonists reduce intracellular cAMP levels. frontiersin.orgcriver.combiorxiv.org This decrease in cAMP can have widespread effects on cellular function, including modulating neuronal excitability and neurotransmitter release. biorxiv.org Studies on KOR-mediated signaling have shown that this inhibition of adenylyl cyclase is a characteristic feature of KOR agonist activity. wikipedia.orgcriver.comidrblab.net

Ion Channel Modulation (e.g., inwardly rectifying potassium channels, N-type calcium channels)

KOR activation is known to modulate the activity of specific ion channels through the action of the dissociated G protein subunits, particularly the Gβγ dimer. KORs couple to inwardly rectifying potassium channels (GIRKs), leading to their activation. wikipedia.orgfrontiersin.orgwikidoc.orgfrontiersin.orgbiorxiv.org Activation of GIRK channels results in an efflux of potassium ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. biorxiv.org KORs also couple to and inhibit N-type calcium channels (CaV2.2). wikipedia.orgfrontiersin.orgwikidoc.orgnih.govfrontiersin.org Inhibition of N-type calcium channels, which are often located at presynaptic terminals, reduces calcium influx and consequently decreases neurotransmitter release. d-nb.infonih.gov These effects on ion channels contribute significantly to the inhibitory actions of KOR agonists on neuronal activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Beyond the classical G protein coupling and ion channel modulation, KOR activation can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways. wikipedia.orgwikidoc.orgwikiwand.comfrontiersin.orgnih.gov These pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), are involved in various cellular processes such as proliferation, differentiation, and stress responses. wikipedia.orgwikidoc.orgwikiwand.comnih.gov KOR-mediated MAPK activation, particularly the p38 MAPK pathway, has been implicated in some of the downstream effects of KOR agonists. frontiersin.orgfrontiersin.orgnih.gov Some research suggests that β-arrestin recruitment following KOR activation can lead to the activation of certain kinase cascades, including MAPK. frontiersin.orgfrontiersin.orgnih.gov

Functional Selectivity (Bias) Assays at Kappa Opioid Receptors

Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another upon binding to a single receptor. frontiersin.orgfrontiersin.org At the KOR, the primary signaling pathways involve G protein coupling (leading to adenylyl cyclase inhibition and ion channel modulation) and β-arrestin recruitment (which can lead to receptor internalization and activation of pathways like MAPK). frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org There is significant interest in developing KOR agonists that are biased towards G protein signaling over β-arrestin recruitment, as this bias is hypothesized to retain desired therapeutic effects (e.g., analgesia) while minimizing undesirable side effects (e.g., dysphoria, sedation). frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgmdpi.com

Summary of In Vitro Pharmacological Profiling of this compound (Based on general KOR properties and limited this compound-specific data):

AspectFinding/ObservationRelevant Section
Kappa Opioid Receptor BindingBinds to the KOR (this compound is listed as a KOR agonist). wikipedia.orgwikidoc.orgwikiwand.comwikiwand.comhandwiki.orgnucleos.comdbpedia.org Specific kinetic/thermodynamic data not found.5.1
G-Protein CouplingCouples to Gi/Go proteins. wikipedia.orgfrontiersin.orgwikidoc.orgcriver.com5.2, 5.2.1
Adenylyl Cyclase InhibitionInhibits adenylyl cyclase, reducing cAMP levels. frontiersin.orgcriver.comd-nb.infoidrblab.netuky.edubiorxiv.org5.2.2
Ion Channel Modulation (GIRK)Activates inwardly rectifying potassium channels. wikipedia.orgfrontiersin.orgwikidoc.orgfrontiersin.orgbiorxiv.org5.2.3
Ion Channel Modulation (N-type Calcium)Inhibits N-type calcium channels. wikipedia.orgfrontiersin.orgwikidoc.orgnih.govfrontiersin.org5.2.3
MAPK Pathway ActivationCan activate MAPK pathways (e.g., p38 MAPK). wikipedia.orgwikidoc.orgfrontiersin.orgwikiwand.comfrontiersin.orgnih.gov5.2.4
Functional Selectivity (Bias) at KORConcept of biased signaling at KOR is relevant. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgmdpi.com Specific bias data for this compound not found.5.3

Receptor Trafficking and Internalization Studies in Cultured Cells

Receptor trafficking and internalization are crucial processes that regulate the number and availability of receptors on the cell surface, thereby influencing cellular signaling. Studies in cultured cells are commonly used to investigate these dynamics. Cells continuously internalize their surface receptors through mechanisms like receptor-mediated endocytosis, which is often clathrin-dependent and is a predominant mechanism for internalizing cell surface receptors nih.gov. Once internalized, receptors are trafficked through a complex system of endosomes, potentially being recycled back to the plasma membrane or directed towards degradation pathways nih.gov.

While the provided search results discuss receptor trafficking and internalization in a general context and in relation to other compounds or processes (like antibody-drug conjugates or neurodegenerative diseases), specific detailed findings regarding this compound's direct effects on the trafficking and internalization of particular receptors in cultured cells were not prominently found. Research in this area for this compound would typically involve techniques such as confocal microscopy, fluorescence resonance energy transfer (FRET), or biochemical assays to track receptor movement and quantify internalization rates in the presence of this compound.

Assessment of Neurotransmitter Release Modulation in Neuronal Cell Lines and Primary Cultures

In vitro models utilizing neuronal cell lines and primary cultures are valuable tools for assessing the impact of compounds on neurotransmitter release. Primary neuronal cultures, often derived from rodent embryos, can recapitulate several features of in vivo neuronal networks, including the formation of synapses and the release of neurotransmitters frontiersin.orgfrontiersin.orgnih.gov. Neuronal cell lines, such as PC-12 cells, are also used for neurotoxicological studies and can serve as models for investigating neurotransmitter systems nih.gov. Neurotransmitter release is a key process in synaptic transmission, where voltage-gated calcium influx at the presynaptic terminal triggers the release of neurotransmitters into the synaptic cleft frontiersin.org.

Studies assessing neurotransmitter release modulation by compounds like this compound in these systems often employ techniques such as high-performance liquid chromatography (HPLC) to measure neurotransmitter levels in the culture medium or within cells nih.gov.

Dopamine (B1211576) System Modulation Studies

The dopamine system plays a significant role in various neurological functions, and its modulation is a common target for pharmacological investigations. In vitro studies on dopamine modulation can involve assessing the release or uptake of dopamine in cultured dopaminergic neurons or cell lines. For instance, studies have investigated the modulation of stimulated dopamine release in brain slices using techniques like fast-scan cyclic voltammetry nih.gov. The kappa-opioid receptor (KOR) system, which this compound is known to interact with, is hypothesized to modulate dopamine release wikipedia.org. KOR activation, for example, has been linked to a reduction of dopamine release in certain brain regions wikipedia.org.

While the search results highlight methods for studying dopamine release in vitro and the general interaction between opioid receptors and the dopamine system, specific detailed data on how this compound directly modulates dopamine release in neuronal cell lines or primary cultures was not explicitly available within the provided snippets. Research in this area would typically involve exposing cultured dopaminergic cells to this compound and measuring changes in dopamine release under different conditions, such as basal or stimulated release.

Serotonin (B10506) and Norepinephrine (B1679862) System Interactions

Beyond the dopamine system, interactions with serotonin and norepinephrine systems are also critical for understanding the full pharmacological profile of a compound. Serotonin (5-HT) and norepinephrine (NE) neurons have reciprocal relationships with dopamine neurons in the brain nih.gov. In vitro studies can investigate how this compound affects the release or uptake of these neurotransmitters in cultured neuronal populations. For example, research has explored the complex control of monoamine release, including serotonin and norepinephrine, in brain tissue using techniques like microdialysis coupled with HPLC nih.gov. Activation of certain receptors, such as alpha2-adrenergic receptors, has been shown to inhibit the release of norepinephrine and serotonin, while activation of serotonin-1A receptors can influence both serotonin and norepinephrine levels nih.gov.

Similar to the dopamine system, while the search results provide context on studying serotonin and norepinephrine interactions in vitro, specific detailed findings on this compound's direct modulation of serotonin and norepinephrine release or uptake in neuronal cell lines or primary cultures were not readily found in the provided information. In vitro experiments to assess these interactions would involve exposing cultured serotonergic and noradrenergic neurons to this compound and measuring changes in neurotransmitter levels or uptake transporter activity.

Preclinical in Vivo Research Models of Apadoline Action

Animal Models for Nociceptive Pathway Modulation

Preclinical research utilizing animal models has been instrumental in understanding the effects of Apadoline on nociceptive pathways. These models are designed to mimic different types of pain experienced in humans, allowing for the assessment of a compound's analgesic properties.

Peripheral Nociceptive Models (e.g., writhing test)

The writhing test is a widely used peripheral nociceptive model to evaluate the analgesic activity of compounds. This test typically involves administering an irritant substance, such as acetic acid, to rodents, which induces characteristic abdominal constrictions or "writhes" indicative of pain. The reduction in the number of writhes after administration of a test compound is considered a measure of its analgesic effect.

Studies have demonstrated that this compound reduces nociception in writhing models in both mice and rats. Research indicates that this compound, administered subcutaneously, was effective in reducing writhing responses at a dose of 0.08 mg/kg. wikipedia.org this compound is recognized as a compound with a phenothiazine (B1677639) structure that selectively acts on the kappa opioid receptor, contributing to its observed effects in these models. wikipedia.orgnewdrugapprovals.org The acetic acid induced writhing method is a standard procedure for assessing antinociceptive action. wikipedia.orgnewdrugapprovals.orgncats.io

Neuropathic Pain Models in Rodents

Neuropathic pain, arising from damage to the somatosensory nervous system, is a complex and often chronic condition. Rodent models of neuropathic pain are crucial for investigating potential treatments. Common models involve inducing nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL/SNT), which lead to the development of pain-related behaviors like allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to painful stimuli). citeab.comnih.govwikipedia.org

While specific detailed findings for this compound in these precise models were not extensively highlighted in the search results, the broader class of KOR agonists, to which this compound belongs, has shown promise in addressing neuropathic pain. KOR agonists have demonstrated effectiveness in inhibiting allodynia in rodent models, including the hind paw incision model and the chronic constriction injury model. wikipedia.org Potent anti-nociceptive effects have been observed with some peripherally restricted KOR agonists in preclinical neuropathic pain models. nih.gov

Visceral Nociceptive Research Models

Visceral pain originates from internal organs and is a significant component of conditions like irritable bowel syndrome. Research models for visceral nociception in animals often involve inducing distension of organs like the colon or using inflammatory agents to simulate painful visceral sensations.

Although specific studies on this compound in visceral pain models were not detailed, peripherally restricted KOR agonists have been shown to be effective in attenuating nociceptive transmission by acting on KORs located in the viscera. wikipedia.org These compounds have also demonstrated efficacy in inhibiting visceromotor responses to induced colonic distension, a well-established model of visceral pain. wikipedia.org Preclinical models of visceral pain are considered highly relevant for translational research in the search for analgesic agents. nih.gov

Neurobiological Models of Addiction and Reward System Modulation

Beyond pain, preclinical research explores the influence of compounds like this compound on neurobiological systems involved in addiction and reward, particularly the dopaminergic system and mechanisms underlying drug-seeking behaviors.

Stress-Induced Reinstatement of Drug-Seeking Behaviors

Stress is a major factor contributing to relapse in individuals with a history of drug addiction. Stress-induced reinstatement models in animals are used to study the neurobiological mechanisms by which stress triggers a return to drug-seeking behavior after a period of abstinence. These models often involve training animals to self-administer a drug, followed by extinction training where the drug is no longer available, and then exposing them to a stressor to see if it reinstates drug-seeking.

Activation of the kappa opioid receptor following stress has been shown to modulate the valence of drugs and can lead to the potentiation of reward behavior or reinstatement of drug seeking. wikipedia.orgwikipedia.org The KOR system plays a critical role in stress-induced drug-seeking in animal models. wikipedia.orgwikipedia.org Dynorphin (B1627789), the primary endogenous ligand for KOR, has been implicated in influencing drug-seeking behavior and is required for stress-induced reinstatement of cocaine seeking. nih.gov Neuropharmacological studies highlight the involvement of the kappa/dynorphin system in stress-induced reinstatement. nih.gov

Investigations into Dopaminergic System Activity in Reward Pathways

The dopaminergic system, particularly the mesolimbic pathway, is a key component of the brain's reward system and plays a central role in motivation and reinforcement. This pathway connects the ventral tegmental area (VTA) to the ventral striatum, including the nucleus accumbens. wikidata.orgcenmed.cominvivochem.cnnih.govnih.gov Dopamine (B1211576) release in the nucleus accumbens is associated with rewarding stimuli. wikidata.orgcenmed.cominvivochem.cnnih.gov

Exploration of KOR in Negative Affective States in Animal Models

The kappa opioid receptor system, comprising KORs and their endogenous ligands dynorphins, has been implicated in the modulation of mood and emotional responses, particularly in the context of stress and aversive states. Research in animal models suggests that activation of KORs is associated with dysphoria and aversion, effects thought to be mediated, in part, by the suppression of dopamine release in reward circuitry, such as the nucleus accumbens. wikipedia.orgfrontiersin.org

Studies utilizing KOR agonists and antagonists in rodents have provided insights into the role of this system in mood-related behaviors. Systemic administration of KOR agonists has shown pro-depressant-like effects in tests such as the forced swim and learned helplessness paradigms. Conversely, KOR antagonists have demonstrated antidepressant-like effects in these models. frontiersin.org The dynorphin/KOR system appears to be critically involved in mediating stress-induced reinstatement of drug-seeking behavior in animal models for various drugs of abuse. For instance, pretreatment with KOR antagonists like JDTic or nor-BNI significantly reduced stress-induced reinstatement of cocaine self-administration in rats. frontiersin.orgwisc.edu

The nucleus accumbens (NAc), a key region in reward and motivation, shows plastic adaptations in the presence of pain, and KOR activation in discrete NAc regions decreases the reinforcing properties of rewards and induces aversive behaviors. nih.gov In vivo studies have demonstrated that the recruitment of NAc shell dynorphin neurons, acting through KOR, is necessary and sufficient to drive pain-induced negative affect in mice. nih.gov Inflammatory pain has been shown to enhance dynorphin expression and recruit these neurons in the NAc shell, increasing KOR functional activity. nih.gov

While the provided search results discuss the general role of KOR in negative affective states and the use of KOR agonists/antagonists in animal models, direct specific data on this compound's effects within this subsection's scope were not prominently found. However, as a KOR agonist, this compound's effects would generally be expected to align with the observed outcomes of KOR activation in these models, potentially inducing dysphoria or aversive states and influencing stress-related behaviors.

Behavioral Characterization in Animal Models (e.g., motor activity, social interaction, cognitive functions)

Behavioral characterization in animal models is a crucial aspect of preclinical research to assess the potential effects of compounds on various behavioral domains, including motor activity, social interaction, and cognitive functions. Rodent models, such as mice and rats, are widely used for this purpose, although non-human primates are also employed, particularly for studying more complex behaviors relevant to neurological and psychiatric disorders. frontiersin.orgnih.govadvancedsciencenews.com

Assessment of motor activity in animal models often involves evaluating locomotor activities and identifying abnormalities in motor behavior. frontiersin.orgnih.gov Various tests are utilized to quantify these aspects. Social interaction tests are employed to assess social and exploratory behaviors, providing insights into anxiety-like behavior and social deficits. frontiersin.org Cognitive functions, including learning and memory, are evaluated using a range of behavioral paradigms. frontiersin.orgnih.govresearchgate.net For example, novel object recognition (NOR) and novel object location (NOL) tasks are commonly used in rodent models to assess cognitive deficits. researchgate.net

Preclinical studies on KOR agonists in animal models have explored their impact on various behaviors. Activation of KORs can influence motor activity and has been shown to block certain acute locomotor effects of opioids. wisc.edu KOR agonists have also been investigated for their effects on social behavior, although the specific impact can vary depending on the compound and experimental conditions. Regarding cognitive functions, the KOR system is involved in modulating processes that can influence cognition, and some studies have explored the effects of KOR ligands on learning and memory in animal models.

Biochemical and Molecular Research on Apadoline S Target Engagement and Downstream Effects

Receptor Expression and Distribution Mapping in Brain and Peripheral Tissues

Studies investigating Apadoline's target engagement have primarily focused on its interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). KORs are G protein-coupled receptors encoded by the OPRK1 gene in humans. They are known to bind opioid peptides like dynorphin (B1627789), their primary endogenous ligand. wikidoc.orgwikiwand.com KORs are widely distributed throughout the central nervous system (CNS), including the brain and spinal cord, as well as in various peripheral tissues. wikidoc.orgwikiwand.comnih.gov

In the brain, high concentrations of KORs have been identified in regions such as the prefrontal cortex, periaqueductal gray, dorsal raphe nuclei, ventral tegmental area, substantia nigra, dorsal and ventral striatum (including the nucleus accumbens and olfactory tubercle), amygdala, bed nucleus of the stria terminalis, claustrum, hippocampus, hypothalamus, midline thalamic nuclei, locus coeruleus, spinal trigeminal nucleus, parabrachial nucleus, and solitary nucleus. wikidoc.orgwikiwand.com The claustrum is notable for having the highest density of KOR expression in the brain. wikidoc.orgwikiwand.com

Beyond the CNS, KORs are also found in the gastrointestinal tract, respiratory system, heart, peripheral terminals of sensory nerves, immune cells, and endocrine glands. nih.gov This broad distribution suggests that compounds targeting KORs, such as this compound, could influence a diverse range of physiological functions, including nociception, gastrointestinal transit, respiration, and endocrine and immune functions. nih.gov

Understanding the precise distribution and expression levels of KORs in different tissues is crucial for predicting the potential sites of action and the range of effects mediated by this compound.

Proteomic and Transcriptomic Alterations Induced by this compound in Preclinical Systems

Investigating the downstream effects of this compound involves analyzing changes in protein (proteomic) and gene (transcriptomic) expression profiles in preclinical research models. These studies aim to identify the molecular pathways and cellular processes that are modulated following exposure to this compound.

While general studies on transcriptomic and proteomic alterations induced by various compounds exist, specific detailed findings directly linking this compound to comprehensive proteomic and transcriptomic datasets in preclinical systems were not prominently found in the provided search results. However, the methodologies employed in such research typically involve techniques like RNA sequencing (RNA-Seq) for transcriptomics and mass spectrometry-based approaches for proteomics. mdpi.comnih.govnih.gov

These techniques allow for the large-scale identification and quantification of changes in gene and protein expression, providing insights into the cellular responses triggered by a compound. For instance, studies on other compounds have shown that transcriptomic changes may not always correlate directly with proteomic changes due to post-transcriptional regulatory mechanisms, highlighting the importance of analyzing both levels for a comprehensive understanding of molecular alterations. nih.gov

Future research on this compound would likely utilize these methods to identify specific genes and proteins whose expression is altered, thereby revealing the signaling cascades and cellular functions affected by its target engagement.

Microdialysis Studies for Neurotransmitter Monitoring in Animal Brain Regions

Microdialysis is a valuable technique used in neuroscience to measure the extracellular concentrations of neurotransmitters and other small molecules in the brains of living animals. nih.govnih.govresearchgate.net This method involves implanting a small probe with a semipermeable membrane into a specific brain region. nih.gov Perfusion fluid is passed through the probe, and substances from the surrounding interstitial fluid diffuse across the membrane into the perfusate, which is then collected and analyzed. nih.gov

Given this compound's interaction with KORs, which are involved in modulating neurotransmitter release, microdialysis studies are essential for assessing its impact on neurochemistry. wikidoc.orgwikiwand.comnih.gov KOR activation is known to influence the release of various neurotransmitters, particularly dopamine (B1211576). wikidoc.orgwikiwand.com Studies using microdialysis could quantify changes in the extracellular levels of neurotransmitters like dopamine, serotonin (B10506), norepinephrine (B1679862), and acetylcholine (B1216132) in specific brain areas following this compound administration in animal models. nih.gov

Such studies would provide direct evidence of how this compound's target engagement translates into functional changes in neurotransmitter systems, offering insights into its potential effects on mood, reward pathways, and other neurological processes. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common analytical method used to measure neurotransmitter levels in microdialysis samples due to its sensitivity and reliability. amuzainc.com

Future Research Directions and Emerging Paradigms for Kappa Opioid Receptor Agonists

Exploration of Apadoline as a Pharmacological Tool for Receptor Subtype Differentiation

Understanding the specific roles of opioid receptor subtypes (mu, delta, and kappa) and potential KOR subtypes is crucial for developing targeted therapies mdpi.comnih.gov. Pharmacological tools with high selectivity are essential for differentiating the functions mediated by these distinct receptor populations in complex biological systems. While this compound is recognized as a KOR agonist, specific published research detailing its use explicitly as a pharmacological tool for differentiating KOR subtypes or distinguishing KOR-mediated effects from those of other opioid receptor subtypes in research models was not prominently found in the consulted literature. Future research could explore this compound's binding kinetics and functional activity profiles across different opioid receptor subtypes and, if applicable, putative KOR subtypes, to assess its utility as a tool in this area.

Development of Advanced In Vitro-In Vivo Correlation Methodologies for KOR Ligands

Establishing robust in vitro-in vivo correlations (IVIVC) is a critical aspect of drug development, allowing for the prediction of in vivo performance based on in vitro data sedapds.comfrontiersin.orgfrontiersin.org. For KOR ligands, developing advanced IVIVC methodologies is particularly important to better translate preclinical findings on efficacy and side effects to clinical outcomes. This is complicated by the complex signaling pathways of KORs and their varied distribution in the central and peripheral nervous systems researchgate.netnih.gov. While the principles of IVIVC are generally applicable to all drug candidates, specific research detailing the application of advanced IVIVC methodologies using this compound was not found in the provided search results. Future studies could potentially utilize this compound as a test compound within the development and validation of novel IVIVC models tailored for KOR agonists, considering factors such as tissue penetration, receptor occupancy, and downstream signaling in various biological compartments.

Investigation of this compound's Potential in Novel Non-Traditional Research Applications

Beyond the traditional focus on pain and addiction, KOR agonists are being explored for their potential in a range of non-traditional research applications, including mood disorders, anxiety, inflammation, and neuroprotection researchgate.netnih.govwikiwand.comwikipedia.orgresearchgate.netmdpi.comwikiwand.com. This compound has been noted in the literature as having been in Phase II clinical testing for cancer pain researchgate.net. While clinical testing represents a later stage than initial research applications, the investigation of a KOR agonist like this compound for cancer pain can be considered a non-traditional application compared to the typical use of mu-opioid agonists in this area. This suggests a potential research avenue for this compound in exploring KOR's role in various pain states, including those associated with cancer, and potentially other conditions where KOR modulation may offer therapeutic benefits. Other non-traditional areas where KOR agonists are being investigated and where this compound's properties could potentially be explored in future research include pruritus, inflammatory diseases, and ischemia nih.govmdpi.com.

Integration of Omics Data for Systems-Level Understanding of this compound Action

The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides a comprehensive, systems-level view of biological processes and drug actions researchgate.netnih.govnih.gov. Integrating omics data can offer deeper insights into how KOR agonists, such as this compound, affect gene expression, protein profiles, and metabolic pathways. This can help elucidate the complex mechanisms underlying both the desired effects (e.g., analgesia) and the undesired side effects (e.g., dysphoria) of KOR activation. While omics approaches are increasingly applied in pharmacological research, specific published studies detailing the integration of omics data to understand the systems-level actions of this compound were not found in the consulted literature. Future research could employ transcriptomic, proteomic, and metabolomic profiling in biological systems treated with this compound to identify key molecular pathways and biomarkers associated with its effects, contributing to a more complete understanding of its pharmacological profile.

Design of Biased Agonists for Selective Pathway Activation in Research Models

Biased agonism, or functional selectivity, at GPCRs like the KOR involves the preferential activation of certain intracellular signaling pathways over others researchgate.netnih.govwikipedia.orgresearchgate.netmdpi.comnih.govresearchgate.net. For KORs, biasing signaling towards G protein activation and away from β-arrestin recruitment is a key strategy being pursued to develop ligands that retain therapeutic benefits like analgesia while minimizing adverse effects such as dysphoria and sedation nih.govresearchgate.netnih.gov. The design and study of biased agonists are active areas of KOR research, utilizing various KOR ligands to probe the differential activation of signaling pathways in research models researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net. While the concept of biased agonism is highly relevant to the future of KOR ligand development, specific information indicating that this compound is a biased agonist or has been used as a tool in biased agonism research was not found in the provided search results. Future research could investigate the signaling bias profile of this compound to determine if it exhibits any degree of functional selectivity and how this might relate to its observed effects, potentially positioning it as a subject of study within the broader effort to design and understand biased KOR agonists.

Q & A

Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to study this compound’s systemic effects?

  • Methodological Answer: Apply multi-omics integration tools like MOFA+ or WGCNA to identify co-expression networks. Use pathway enrichment analysis (KEGG, Reactome) to link differentially expressed genes to opioid signaling pathways. Validate findings with CRISPR knockouts or siRNA silencing .

Data Management and Reproducibility

Q. What practices ensure raw data integrity in this compound research?

  • Methodological Answer: Store raw spectra, chromatograms, and imaging files in FAIR-compliant repositories (e.g., Zenodo, Figshare). Use electronic lab notebooks (e.g., LabArchives) with timestamped entries. Include metadata templates detailing experimental conditions and software versions .

Q. How can this compound researchers mitigate batch effects in high-throughput screening?

  • Methodological Answer: Randomize plate layouts and include inter-batch controls. Apply ComBat or SVA algorithms for batch correction. Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.